N-[3-(hexylamino)-3-oxopropyl]benzamide
Description
N-[3-(Hexylamino)-3-oxopropyl]benzamide is a benzamide derivative characterized by a hexylamino group attached to a 3-oxopropyl chain. The hexyl chain likely enhances lipophilicity, influencing solubility and membrane permeability compared to shorter or aromatic substituents .
Properties
Molecular Formula |
C16H24N2O2 |
|---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
N-[3-(hexylamino)-3-oxopropyl]benzamide |
InChI |
InChI=1S/C16H24N2O2/c1-2-3-4-8-12-17-15(19)11-13-18-16(20)14-9-6-5-7-10-14/h5-7,9-10H,2-4,8,11-13H2,1H3,(H,17,19)(H,18,20) |
InChI Key |
ZTGFMAILNKNIOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)CCNC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(hexylamino)-3-oxopropyl]benzamide typically involves the condensation of benzoic acid derivatives with hexylamine and oxopropyl intermediates. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst, such as diatomite earth immobilized with ionic liquid and zirconium chloride (ZrCl4), under ultrasonic irradiation . This method is known for its efficiency, mild reaction conditions, and high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Green chemistry approaches, such as the use of recyclable ionic liquids, are also being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[3-(hexylamino)-3-oxopropyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and alkyl halides.
Major Products Formed
The major products formed from these reactions include various substituted benzamides, amine derivatives, and oxo compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[3-(hexylamino)-3-oxopropyl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent in drug development, particularly for its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of N-[3-(hexylamino)-3-oxopropyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular processes. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares key structural and physicochemical features of N-[3-(hexylamino)-3-oxopropyl]benzamide with related compounds:
*Hypothetical data inferred from analogs. †Estimated using ChemDraw software.
Key Observations:
- Lipophilicity : The hexyl chain in the target compound likely increases logP compared to cyclohexyl (logP = 2.18) or bromophenyl (logP = 2.8) substituents, suggesting enhanced membrane permeability .
- Hydrogen Bonding: All analogs share 2 H-bond donors (amide NH and terminal NH), but acceptors vary with substituents.
Antimicrobial Activity:
- D14 (Benzhydrylamino derivative): Exhibited the highest antifungal activity against Candida albicans and Aspergillus niger, with moderate antibacterial effects .
- D21 (4-Bromophenylamino derivative): Showed significant antifungal activity but lower antibacterial potency compared to D14 .
Enzyme Inhibition:
- Oxadiazole derivative () : Structural complexity (oxadiazole ring) may confer selectivity for metalloenzymes or nucleotide-binding domains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
